(6-Methoxybenzo(a)pyren-3-yl) acetate
Description
(6-Methoxybenzo(a)pyren-3-yl) acetate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a benzo(a)pyrene core substituted with a methoxy group at the 6-position and an acetate ester at the 3-position. Benzo(a)pyrene is a well-studied carcinogenic PAH, and its derivatives are often modified to alter physicochemical properties or biological activity.
Properties
CAS No. |
74192-53-3 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(6-methoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C23H16O3/c1-13(24)26-20-12-8-14-7-9-16-15-5-3-4-6-17(15)23(25-2)19-11-10-18(20)21(14)22(16)19/h3-12H,1-2H3 |
InChI Key |
AHOQFIKRIGBJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxybenzo(a)pyren-3-yl) acetate typically involves the esterification of 6-methoxybenzo(a)pyrene with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxybenzo(a)pyren-3-yl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(6-Methoxybenzo(a)pyren-3-yl) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound is used in studies related to DNA adduct formation and mutagenicity.
Medicine: Research on its potential therapeutic applications, including its role in cancer research, is ongoing.
Mechanism of Action
The mechanism of action of (6-Methoxybenzo(a)pyren-3-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, which interfere with DNA replication and transcription, leading to mutagenic and carcinogenic effects. The molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Structural Analogs in the Benzo(a)pyrene Family
- 1-Methylpyrene (CAS 2381-21-7) : A methyl-substituted pyrene, this compound shares a PAH core but lacks the methoxy and acetate groups. Methylation typically increases hydrophobicity compared to polar substituents like methoxy or acetate. The absence of ester groups may reduce metabolic degradation rates compared to the target compound .
Substituent Effects on Physicochemical Properties
The provided evidence highlights substituent impacts on melting points and synthesis yields:
- 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) : Melting point = 171°C (). The methoxy group likely contributes to higher melting points due to increased molecular symmetry or intermolecular interactions .
- 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c) : Melting point = 164°C (). Electron-withdrawing chloro substituents reduce melting points compared to methoxy groups, suggesting that (6-Methoxybenzo(a)pyren-3-yl) acetate may exhibit higher thermal stability than halogenated analogs .
Table 1: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
